molecular formula C17H13ClN4O3S B2828262 1-(4-chlorophenyl)-5-oxo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 1286705-38-1

1-(4-chlorophenyl)-5-oxo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B2828262
CAS No.: 1286705-38-1
M. Wt: 388.83
InChI Key: BCCKCMWHXMLZKY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-oxo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X7 receptor is a key mediator of the NLRP3 inflammasome pathway, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18, and is implicated in neuroinflammation, chronic pain, and various autoimmune disorders. This compound has demonstrated significant efficacy in preclinical models, particularly in the realm of neurological diseases. Research indicates its potential for investigating and treating neuropathic pain, as it can attenuate pain hypersensitivity in animal models by suppressing central sensitization and glial cell activation. Furthermore, its role in modulating the P2X7-NLRP3 axis makes it a valuable pharmacological tool for studying depression, where neuroinflammation is a recognized pathophysiological component. By selectively blocking the P2X7 receptor, this carboxamide derivative provides researchers with a means to dissect the intricate signaling pathways linking purinergic signaling to immune responses and neuronal excitability, offering insights into novel therapeutic strategies for a range of inflammatory and central nervous system disorders.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-12-1-3-13(4-2-12)22-8-11(7-14(22)23)15(24)19-17-21-20-16(25-17)10-5-6-26-9-10/h1-6,9,11H,7-8H2,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCKCMWHXMLZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-oxo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophene ring: The thiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate precursor, often through a condensation reaction.

    Final assembly: The final step involves coupling the chlorophenyl group with the pyrrolidine-oxadiazole intermediate under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis platforms and continuous flow chemistry techniques.

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-oxo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The thiophene and oxadiazole rings can participate in coupling reactions, forming larger conjugated systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of oxadiazoles exhibit potent anticancer activity. The incorporation of the 1,3,4-oxadiazole ring into the structure has been linked to enhanced antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells by activating caspase pathways and arresting the cell cycle at the G1 phase .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF-7 (Breast)0.48Apoptosis induction
Compound BHCT-116 (Colon)1.54Cell cycle arrest
1-(4-chlorophenyl)-5-oxo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamideVariousTBDTBD

Antimicrobial Activity

The thiophene and oxadiazole components are known for their antimicrobial properties. Compounds featuring these moieties have been reported to exhibit activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Several studies have investigated the efficacy of similar compounds in clinical settings:

  • A study on novel 1,2,4-oxadiazole derivatives revealed their effectiveness against human lung and breast cancer cell lines, suggesting that modifications in the structure could lead to improved potency .
  • Another research focused on pyrrole derivatives demonstrated their potential as antituberculosis agents, highlighting the versatility of nitrogen-containing heterocycles in drug design .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The following table summarizes key structural and experimental properties of the target compound and its closest analogs from the evidence:

Compound Name Phenyl Substituent Heterocycle Type Heterocycle Substituent Molecular Weight (g/mol) pKa (Predicted) Density (g/cm³)
1-(4-Chlorophenyl)-5-oxo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide 4-Cl 1,3,4-Oxadiazole Thiophen-3-yl 402.82* N/A N/A
1-(4-Fluorophenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide 4-F 1,3,4-Thiadiazole Isopropyl 379.43 N/A N/A
1-(3-Chloro-4-methylphenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide 3-Cl, 4-CH₃ 1,3,4-Thiadiazole Isopropyl 378.88 8.35 ± 0.50 1.386 ± 0.06
N-{5,5-Dioxo-2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 4-OCH₃ Thienopyrazole 5,5-Dioxo, 2-phenyl 468.47* N/A N/A

*Molecular weights calculated based on molecular formulas.

Key Observations:

Halogen vs. Alkyl/Methoxy Substituents: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to 4-fluorophenyl () but reduces solubility relative to 4-methoxyphenyl (). Chlorine’s larger atomic radius may improve halogen bonding in target interactions .

Heterocycle Variations: The 1,3,4-oxadiazole in the target compound is less electronegative than 1,3,4-thiadiazole (), which may alter metabolic stability or hydrogen-bonding capacity. The thiophen-3-yl substituent on oxadiazole introduces π-conjugation, possibly enhancing interactions with aromatic residues in biological targets compared to isopropyl () or dioxo-thienopyrazole ().

Physicochemical Properties :

  • The isopropyl-thiadiazole analog () has a density of 1.386 g/cm³ and pKa ~8.35, suggesting moderate solubility at physiological pH. The target compound’s oxadiazole-thiophene system may lower pKa slightly due to increased electron-withdrawing effects.

Biological Activity

The compound 1-(4-chlorophenyl)-5-oxo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide is a derivative of pyrrolidine that incorporates both a chlorophenyl group and a thiophene-substituted oxadiazole moiety. This structural complexity suggests potential for significant biological activity, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClN4O2SC_{17}H_{15}ClN_{4}O_{2}S, with a molecular weight of approximately 364.84 g/mol. The presence of the oxadiazole ring is notable for its bioactivity, particularly in anticancer and antimicrobial contexts.

Anticancer Properties

Research has highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The compound may exert its effects through various mechanisms, including:

  • Inhibition of Enzymes : Studies indicate that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Induction of Apoptosis : Evidence suggests that compounds with similar structures can activate apoptotic pathways in cancer cells, evidenced by increased p53 expression and caspase activity .

Antimicrobial Activity

The oxadiazole scaffold is also known for its antimicrobial properties . Compounds like this one have been shown to exhibit activity against various bacterial strains, making them candidates for further development as antibiotics .

Case Studies

  • Molecular Docking Studies : Recent studies have employed molecular docking to predict the binding affinity of the compound to various biological targets. The results indicated strong interactions with proteins involved in cancer progression .
  • In Vitro Studies : In vitro assays demonstrated that similar oxadiazole derivatives effectively inhibited the growth of cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundAnticancer, Antimicrobial
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilineInduces apoptosis in MCF-7 cells
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-merapto-1,3,4-oxadiazoleAntimicrobial activity

Q & A

Q. Optimization Tips :

  • Use DMF as a solvent for improved solubility of aromatic intermediates.
  • Maintain temperatures between 60–80°C during cyclization to prevent side reactions .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic
Key characterization methods include:

  • NMR Spectroscopy : 1^1H NMR confirms proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, thiophen protons at δ 7.0–7.5 ppm). 13^13C NMR identifies carbonyl groups (C=O at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+^+ = 445.08 g/mol).
  • HPLC-PDA : Ensures purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .

How can researchers address contradictions in reported biological activities of structurally similar compounds?

Advanced
Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) may arise from assay variability or pharmacokinetic differences. To resolve these:

  • Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for serum protein binding .
  • Comparative SAR Studies : Modify substituents (e.g., replacing thiophen-3-yl with pyridinyl) to isolate pharmacophore contributions .
  • Metabolic Stability Tests : Evaluate hepatic microsomal stability to identify bioavailability limitations .

What computational strategies are recommended for elucidating the compound’s mechanism of action?

Q. Advanced

  • Molecular Docking : Target enzymes like COX-2 or EGFR kinase using AutoDock Vina. The oxadiazole and thiophen moieties show high affinity for hydrophobic active sites .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability (e.g., RMSD < 2 Å indicates stable complexes) .
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with bioactivity .

How can reaction yields be improved during the oxadiazole ring formation?

Basic
Yield optimization focuses on:

  • Catalyst Selection : Use EDCI/HOBt for efficient carbodiimide-mediated cyclization (yields increase from 50% to 75%) .
  • Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile ) enhance ring closure kinetics .
  • Temperature Gradients : Gradual heating (40°C → 80°C) minimizes byproduct formation .

What in vivo models are suitable for evaluating this compound’s therapeutic potential?

Q. Advanced

  • Anticancer Activity : Use xenograft mice models (e.g., HT-29 colon carcinoma) with daily oral dosing (10–50 mg/kg) over 21 days. Monitor tumor volume via caliper measurements .
  • Neuroinflammation Studies : LPS-induced neuroinflammation in rats to assess CNS permeability and anti-inflammatory efficacy (IL-6/TNF-α ELISA) .
  • PK/PD Profiling : Measure plasma half-life (t1/2_{1/2}) and AUC via LC-MS/MS to optimize dosing regimens .

How does the compound’s stereochemistry influence its bioactivity, and how can enantiomeric purity be ensured?

Advanced
The pyrrolidine ring’s C3 stereocenter affects target binding. For enantiomeric control:

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate R/S enantiomers .
  • Asymmetric Synthesis : Employ L-proline-derived catalysts during pyrrolidine formation to achieve >90% enantiomeric excess .

What strategies mitigate degradation during long-term storage of this compound?

Q. Basic

  • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the oxadiazole ring .
  • Excipient Formulation : Blend with mannitol (1:1 w/w) to enhance solid-state stability .

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